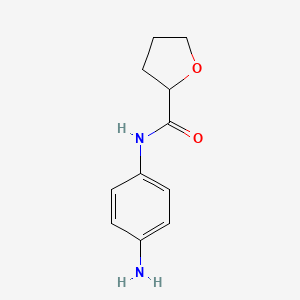

N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTNQGIDXBLDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Foreword: The Strategic Importance of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery and development. Among these, molecules incorporating both a saturated heterocyclic system and an arylamine moiety are of significant interest due to their prevalence in a wide array of biologically active compounds. This compound represents a key scaffold, combining the conformational constraints and physicochemical properties of the tetrahydrofuran ring with the versatile reactivity of the 4-aminophenyl group. The tetrahydrofuran motif, in particular, is a structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] This guide provides a comprehensive overview of the viable synthetic pathways to this target molecule, grounded in established chemical principles and supported by field-proven insights. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology for the preparation of this and structurally related compounds.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to a logical and efficient forward synthesis strategy. The most apparent disconnection is at the amide bond, a common and well-understood transformation in organic synthesis. This leads to two key starting materials: tetrahydrofuran-2-carboxylic acid and a suitable aniline derivative.

To circumvent the challenges associated with the direct and selective acylation of the more nucleophilic amino group in 1,4-phenylenediamine, a more strategic approach involves the use of a protected aniline, namely 4-nitroaniline. The nitro group serves as a latent amino group, which can be unmasked in the final step of the synthesis. This two-step approach is a widely employed and reliable strategy for the synthesis of N-aryl amides bearing a free amino group.[2]

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic strategy for this compound.

Part 1: The Crucial Amide Coupling Reaction

The formation of the amide bond between tetrahydrofuran-2-carboxylic acid and 4-nitroaniline is the pivotal first step in this synthesis. Two primary, field-proven methodologies are presented here, each with its own set of advantages and considerations.

Methodology 1A: Activation of the Carboxylic Acid with Thionyl Chloride

This classic and robust method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which readily undergoes nucleophilic acyl substitution with the amine.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.

-

Reflux Conditions: The reaction is typically carried out at elevated temperatures (reflux) to ensure a sufficient reaction rate for the formation of the acyl chloride.

-

Inert Solvent: An inert solvent such as dichloromethane (DCM) or toluene is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Base (e.g., Triethylamine, Pyridine): The subsequent reaction of the acyl chloride with 4-nitroaniline generates HCl as a byproduct. A non-nucleophilic organic base is added to neutralize this acid, preventing the protonation of the aniline starting material and driving the reaction towards the amide product.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide

-

Acyl Chloride Formation:

-

To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude tetrahydrofuran-2-carbonyl chloride is typically used in the next step without further purification.

-

-

Amide Formation:

-

Dissolve the crude tetrahydrofuran-2-carbonyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 4-nitroaniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Slowly add the solution of the acyl chloride to the 4-nitroaniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide as a solid.

-

Methodology 1B: Direct Amide Coupling Using Coupling Reagents

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, offering milder reaction conditions and broader functional group tolerance.

Causality Behind Experimental Choices:

-

Coupling Reagents (e.g., EDC, HOBt, DMAP): A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization (if applicable). DMAP acts as a potent acylation catalyst.

-

Aprotic Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are typically used.

-

Room Temperature Reaction: This method often proceeds efficiently at room temperature, which is advantageous for sensitive substrates.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide

-

To a stirred solution of tetrahydrofuran-2-carboxylic acid (1.2 eq.) in anhydrous acetonitrile, add EDC (1.0 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.).[3]

-

Add 4-nitroaniline (1.0 eq.) to the reaction mixture.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

Data Summary for Step 1

| Parameter | Methodology 1A (Acyl Chloride) | Methodology 1B (Coupling Reagents) |

| Key Reagents | Tetrahydrofuran-2-carboxylic acid, SOCl₂, 4-nitroaniline, Triethylamine | Tetrahydrofuran-2-carboxylic acid, 4-nitroaniline, EDC, HOBt, DMAP |

| Solvent | Dichloromethane (DCM) | Acetonitrile, DCM, or DMF |

| Temperature | Reflux (acyl chloride formation), 0 °C to RT (amide formation) | Room Temperature |

| Typical Yield | 70-90% | 75-95% |

| Purity | High after recrystallization | High after chromatography/recrystallization |

| Advantages | Cost-effective reagents, scalable. | Milder conditions, good for sensitive substrates. |

| Disadvantages | Harsher conditions, generation of HCl. | More expensive reagents, potential for side products. |

Part 2: Unmasking the Amine: The Nitro Group Reduction

The final step in the synthesis is the reduction of the nitro group in N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide to the corresponding primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Causality Behind Experimental Choices:

-

Catalyst (Palladium on Carbon, Pd/C): 10% Palladium on activated carbon is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. It offers excellent activity and selectivity.

-

Hydrogen Source (H₂ gas or Transfer Hydrogenation): The reduction can be achieved using hydrogen gas, typically at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using a hydrogen donor like sodium hypophosphite or ammonium formate can be employed, which avoids the need for specialized high-pressure hydrogenation equipment.

-

Solvent: Protic solvents like ethanol or methanol are excellent choices for this reaction as they readily dissolve the starting material and facilitate the reaction on the catalyst surface.

Experimental Protocol: Synthesis of this compound

-

Catalytic Hydrogenation with H₂ Gas:

-

Dissolve N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (1.0 eq.) in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

-

Transfer Hydrogenation:

-

Suspend N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (1.0 eq.) and 10% Pd/C in a suitable solvent such as methanol or ethanol.

-

Add a solution of sodium hypophosphite monohydrate (e.g., 5-10 eq.) in water portion-wise at a controlled temperature (e.g., 70-75 °C).[4]

-

Monitor the reaction by TLC.

-

After complete conversion, cool the reaction mixture and filter off the catalyst.

-

The work-up may involve adjusting the pH of the filtrate and extracting the product with an organic solvent.

-

Data Summary for Step 2

| Parameter | Catalytic Hydrogenation (H₂) | Transfer Hydrogenation |

| Key Reagents | N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide, H₂, 10% Pd/C | N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide, 10% Pd/C, Sodium Hypophosphite |

| Solvent | Ethanol, Methanol | Methanol, Ethanol |

| Temperature | Room Temperature | 70-75 °C |

| Typical Yield | >90% | >90% |

| Purity | Generally high | High, may require further purification |

| Advantages | Clean reaction, high yield. | Avoids high-pressure H₂ gas. |

| Disadvantages | Requires specialized hydrogenation equipment. | May require more complex work-up. |

Characterization and Validation

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, N-H stretches, nitro group vibrations).

-

Melting Point Analysis: To assess the purity of the crystalline products.

Safety Considerations

-

Thionyl Chloride: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

4-Nitroaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

-

Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

-

Hydrogen Gas: Highly flammable. Ensure proper ventilation and avoid ignition sources.

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of a multi-step organic synthesis that employs fundamental and reliable chemical transformations. The two-step pathway, involving an initial amide coupling followed by a nitro group reduction, offers flexibility in the choice of reagents and reaction conditions, allowing for adaptation to various laboratory settings and scales. By understanding the underlying principles and carefully executing the experimental protocols outlined in this guide, researchers can confidently and efficiently prepare this valuable chemical scaffold for further investigation in their drug discovery and development programs.

References

-

Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

-

Gao, Y., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893. Available at: [Link]

-

Gennäs, G. B. (2018). Supporting information of “Catalytic Hydrogenation of N-4-nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor”. Royal Society of Chemistry. Available at: [Link]

-

Jadhav, S. D., et al. (2020). Synthesis of amides by activation of carboxylic acids using phosphonitrilic chloride. Indo American Journal of Pharmaceutical Research, 10(01), 1017-1022. Available at: [Link]

-

Naveen, S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569-575. Available at: [Link]

-

Patel, K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153177. Available at: [Link]

- Ri-Armesto, J. A., et al. (2002). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Google Patents, EP1230231B1.

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. Available at: [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide"

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel chemical entity, this compound. While specific experimental data for this compound is not extensively documented in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and established, authoritative methodologies to create a predictive and practical profile. We delve into the critical parameters that govern a compound's behavior in a biological system—solubility, lipophilicity (LogP), and ionization (pKa)—and their profound implications for drug discovery and development.[1][2][3] This guide is structured to be a self-contained resource, providing not only predictive data but also detailed, field-proven protocols for the empirical determination of these properties.

Molecular Identity and Structural Analysis

This compound is a unique molecule incorporating a saturated heterocyclic tetrahydrofuran (THF) ring, an amide linkage, and a para-substituted aniline moiety. This combination of functional groups suggests potential for hydrogen bonding, aromatic interactions, and a degree of conformational flexibility, all of which are critical determinants of its interaction with biological targets. The presence of both hydrogen bond donors (the two amine groups, the amide N-H) and acceptors (the furan oxygen, the amide carbonyl oxygen) is a key feature influencing its properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Calculated |

| Molecular Weight | 206.24 g/mol | Calculated |

| CAS Number | Not Assigned | Database Search |

Core Physicochemical Properties: Predicted Profile and Significance

The interplay of a molecule's physicochemical properties governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of drug development.[2][3][4] Deviations in these properties can lead to issues with bioavailability, selectivity, and toxicity, contributing to attrition in the drug development pipeline.[1]

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Melting Point (°C) | 160 - 180 | Influences solubility, stability, and formulation choices. |

| Aqueous Solubility | Low to Moderate | Critical for absorption; poor solubility is a major hurdle for oral bioavailability.[5] |

| LogP (o/w) | 1.0 - 1.5 | Measures lipophilicity; affects permeability, metabolism, and promiscuity.[6] |

| pKa (Basic) | 4.0 - 5.0 (Aniline N) | Determines the state of ionization at physiological pH, impacting solubility and receptor binding. |

| pKa (Acidic) | ~17 (Amide N-H) | The amide proton is generally not considered acidic under physiological conditions. |

Aqueous Solubility

Significance: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[5] Therefore, aqueous solubility is a fundamental determinant of bioavailability.[7] Low solubility is a leading cause of failure for new chemical entities.[5] Solubility can be classified as kinetic or thermodynamic. Kinetic solubility measures the precipitation of a compound from a stock solution (often DMSO) into an aqueous buffer, which is useful for high-throughput screening.[8] Thermodynamic solubility, the true equilibrium value, is the maximum concentration of a compound that can be dissolved in a medium and is considered the "gold standard".[8][9]

Prediction for this compound: The molecule possesses both hydrophilic (amines, amide, ether oxygen) and lipophilic (phenyl ring, THF backbone) regions. The aniline and amide groups can participate in hydrogen bonding with water. However, the overall structure has a degree of rigidity and a nonpolar surface area that may limit extensive hydration. The aniline group's basicity means solubility will be pH-dependent, increasing significantly at pH values below its pKa.

Lipophilicity (LogP)

Significance: The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an immiscible octanol/water two-phase system at equilibrium.[10] Its logarithm, LogP, is a critical measure of lipophilicity. This property profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its susceptibility to metabolic enzymes.[6] While a certain level of lipophilicity is required for membrane permeation, excessively high LogP values are often associated with poor absorption, rapid metabolism, and off-target toxicity.[2]

Prediction for this compound: The calculated LogP is expected to be in the range of 1.0-1.5. This moderate value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.

Ionization Constant (pKa)

Significance: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since most drugs are weak acids or bases, their charge state at physiological pH (~7.4) dictates their solubility, permeability, and ability to interact with their biological target. The aniline nitrogen in the subject molecule is the primary basic center. At pH values below its pKa, this group will be protonated (cationic), which typically enhances aqueous solubility but can reduce membrane permeability.

Prediction for this compound: The primary basic center is the aromatic amine (aniline). Aniline itself has a pKa of ~4.6. The electron-donating effect of the amide group (via resonance) is complex and its position relative to the amine will influence the exact pKa. A predicted pKa in the range of 4.0-5.0 is reasonable. This implies that at physiological pH 7.4, the molecule will be predominantly in its neutral, un-ionized form, which is generally more favorable for passive diffusion across cell membranes.

Experimental Protocols for Physicochemical Characterization

The following sections provide robust, step-by-step protocols for the empirical determination of the key physicochemical properties. These methods are based on established industry standards and regulatory guidelines.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality & Rationale: The shake-flask method is widely recognized as the gold-standard for determining thermodynamic solubility because it allows a true equilibrium to be established between the undissolved solid and the saturated solution.[9][11] An equilibration time of 24-48 hours is chosen to ensure that the dissolution process has reached its endpoint, which is confirmed by the visible presence of excess solid.

Workflow Diagram: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a clear glass vial. The excess is critical to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24 hours.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed for at least 1 hour. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

-

Quantification: Prepare a standard calibration curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Protocol: Partition Coefficient (LogP) by HPLC Method

Causality & Rationale: While the shake-flask method is the traditional approach for LogP, the HPLC method (based on OECD Guideline 117) offers higher throughput and is suitable for a wide range of compounds.[12] The method is based on the principle that a compound's retention time on a nonpolar (e.g., C18) stationary phase has a linear correlation with its LogP.[13] By calibrating the system with a series of reference compounds with known LogP values, the LogP of the unknown compound can be accurately determined from its retention time.[13]

Workflow Diagram: LogP Determination by HPLC

Caption: Workflow for LogP Determination via the HPLC Retention Time Method.

Step-by-Step Methodology:

-

System Setup: Use a standard HPLC system with a reverse-phase column (e.g., C18 or C8). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Calibration Standards: Prepare solutions of at least six commercially available reference compounds with well-documented LogP values that bracket the expected LogP of the test compound.

-

Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time or "dead time."

-

Calibration Run: Inject each reference standard individually and record its retention time (tᵣ).

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀.

-

Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their calculated log(k) values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid calibration.

-

Test Compound Analysis: Prepare a solution of this compound and inject it onto the same HPLC system under identical conditions. Record its retention time.

-

Calculate Test Compound LogP: Calculate the log(k) for the test compound. Use the regression equation from the calibration curve to calculate its LogP value.

Conclusion

This compound presents a physicochemical profile that is promising for further investigation in a drug discovery context. Its predicted moderate lipophilicity and pH-dependent solubility suggest a molecule that can be optimized for favorable ADME properties. The true empirical values for these properties, however, must be determined experimentally. The protocols detailed within this guide provide a clear and authoritative pathway for researchers to obtain this critical data, thereby enabling informed decision-making in lead optimization and candidate selection processes. A thorough understanding and characterization of these foundational properties are indispensable for mitigating development risks and successfully advancing new chemical entities toward the clinic.

References

-

ResearchGate. Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. Available from: [Link]

-

International Journal of Pharmaceutical Erudition. Importance of Physicochemical Properties In Drug Discovery. Available from: [Link]

-

National Institutes of Health (NIH). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Available from: [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]

-

Analytice. Partition coefficient: slow stirring method according to OECD 123. Available from: [Link]

-

National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

- Google Patents. Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

Regulations.gov. Determination of the Partition Coefficient. Available from: [Link]

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available from: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

-

Pesticide Registration Toolkit. Partition coefficient octanol/water. Available from: [Link]

-

Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Available from: [Link]

-

ResearchGate. Physical Properties in Drug Design. Available from: [Link]

- Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

ACS Publications. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. Available from: [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rheolution.com [rheolution.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Guide to the Structural Elucidation of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is merely the opening chapter. The true value of a new molecule is unlocked only through its precise and unequivocal structural characterization. This guide provides an in-depth, field-proven methodology for the structural elucidation of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide, a compound featuring a confluence of key pharmacophoric motifs: a primary aromatic amine, a secondary amide linker, and a chiral tetrahydrofuran core.

Our approach is not a mere checklist of analytical techniques. Instead, it is a strategic, multi-pronged workflow designed as a self-validating system. Each piece of data gathered from one technique must be corroborated by another, creating a logical and unassailable confirmation of the molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require not just data, but verified, actionable intelligence on their synthesized compounds.

Foundational Analysis: Confirming Mass and Elemental Composition

The first principle of structural elucidation is to confirm the most fundamental properties of the molecule: its molecular weight and elemental formula. This step serves as the bedrock upon which all subsequent connectivity and functional group analysis is built. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the gold standards for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Causality: We employ HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), to prevent premature fragmentation and clearly identify the protonated molecular ion [M+H]⁺. The high resolution (typically <5 ppm mass accuracy) allows for the confident determination of the elemental formula by distinguishing between ions of the same nominal mass. For this compound (C₁₁H₁₄N₂O₂), the presence of two nitrogen atoms dictates an even nominal molecular weight, a principle known as the Nitrogen Rule, which provides an immediate, rudimentary check of our hypothesis.[1][2]

Expected Data: HRMS

| Parameter | Theoretical Value | Observed Value | Rationale |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ | - | Derived from synthesis precursors. |

| Exact Mass [M] | 206.1055 | - | Calculated for C₁₁H₁₄N₂O₂. |

| [M+H]⁺ Ion | 207.1133 | ~207.1130 (±5 ppm) | The primary ion expected in ESI positive mode. |

| [M+Na]⁺ Ion | 229.0953 | ~229.0949 (±5 ppm) | A common adduct, providing secondary confirmation. |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

-

Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap or TOF system.

-

Method:

-

Ionization Mode: ESI, Positive.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard.

-

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula.

Elemental Analysis (CHNS)

Causality: While HRMS provides a highly accurate mass-to-charge ratio, elemental analysis offers an orthogonal, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. A successful correlation between the theoretical percentages and the experimentally determined values provides robust, independent validation of the elemental formula.

Expected Data: Elemental Analysis

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 64.06 | 64.06 ± 0.4 |

| Hydrogen (H) | 6.84 | 6.84 ± 0.4 |

| Nitrogen (N) | 13.58 | 13.58 ± 0.4 |

The Core Directive: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Our strategy employs a logical progression from 1D to 2D experiments to build the molecular structure piece by piece.

Causality: The choice of solvent is critical. We select DMSO-d₆ because its polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature slows the exchange of labile amide (N-H) and amine (N-H₂) protons, allowing them to be clearly observed.[3]

¹H NMR: Mapping the Proton Environment

This experiment provides the initial overview of the hydrogen environments. Key insights are drawn from chemical shift, integration (proton count), and multiplicity (splitting patterns).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations |

|---|---|---|---|---|

| H-10 (Amide N-H) | ~9.8 | s | 1H | Deshielded by carbonyl; broad singlet. Exchangeable with D₂O. |

| H-6, H-8 (Aromatic) | ~7.4 | d | 2H | Ortho to amide group, deshielded. Part of AA'BB' system. |

| H-5, H-9 (Aromatic) | ~6.6 | d | 2H | Ortho to amine group, shielded by electron-donating effect. Part of AA'BB' system. |

| H-11 (Amine N-H₂) | ~5.0 | s | 2H | Broad singlet due to exchange. Exchangeable with D₂O. |

| H-2 (THF α-CH) | ~4.2 | t or dd | 1H | Deshielded by both the adjacent ether oxygen and the amide carbonyl. |

| H-4α, H-4β (THF O-CH₂) | ~3.8 - 3.6 | m | 2H | Protons adjacent to the ether oxygen. |

| H-3α, H-3β (THF CH₂) | ~2.2 - 1.8 | m | 2H | Aliphatic protons on the THF ring. |

¹³C NMR & DEPT-135: The Carbon Skeleton

This provides a count of unique carbon environments and, in conjunction with DEPT-135, distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |

|---|---|---|---|

| C-1 (Carbonyl C=O) | ~171 | No Signal | Amide carbonyl, highly deshielded. |

| C-7 (Aromatic C-NH) | ~145 | No Signal | Aromatic carbon attached to the amide nitrogen. |

| C-4 (Aromatic C-NH₂) | ~128 | No Signal | Aromatic carbon attached to the amine nitrogen. |

| C-5, C-9 (Aromatic CH) | ~121 | Positive | Aromatic CH ortho to the amide. |

| C-6, C-8 (Aromatic CH) | ~114 | Positive | Aromatic CH ortho to the amine. |

| C-2 (THF α-CH) | ~75 | Positive | Carbon adjacent to ether oxygen and amide. |

| C-4 (THF O-CH₂) | ~67 | Negative | Carbon adjacent to ether oxygen. |

| C-3 (THF CH₂) | ~29 | Negative | Aliphatic carbon. |

| C-3' (THF CH₂) | ~25 | Negative | Aliphatic carbon. |

2D NMR: Unambiguous Connectivity Confirmation

2D NMR experiments are non-negotiable for verifying the connections proposed by 1D data.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

-

Self-Validation: We expect to see correlations between H-6/H-8 and H-5/H-9 in the aromatic system, and a clear correlation pathway from H-2 through the H-3 and H-4 protons of the THF ring. The absence of these correlations would immediately invalidate the proposed structure.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon (¹J-coupling).

-

Self-Validation: Every proton signal (except the labile N-H protons) must show a correlation to a carbon signal. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for connecting the distinct structural fragments.

-

Critical Validation: The entire structural hypothesis rests on key HMBC correlations:

-

Amide Link: A correlation from the aromatic protons H-6/H-8 to the carbonyl carbon C-1 proves the phenyl ring is attached to the amide nitrogen.

-

THF-Amide Link: A correlation from the THF proton H-2 to the carbonyl carbon C-1 confirms the attachment of the THF ring to the amide.

-

Intra-ring Correlations: Confirm the connectivity within the aromatic and THF rings.

-

-

Workflow for NMR Structural Elucidation

Caption: Logical workflow for NMR experiments.

Key HMBC Correlations for Structural Confirmation

Caption: Key 2- and 3-bond HMBC correlations.

Functional Group Verification: Infrared (IR) Spectroscopy

Causality: While NMR provides the structural skeleton, FTIR offers rapid and definitive confirmation of the key functional groups present. The vibrational frequencies of bonds act as molecular fingerprints. We expect to see characteristic stretches for the amines, the amide, and the ether.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

-

Method:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.[4][5][6]

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) |

| ~3300 | Medium | N-H Stretch | Secondary Amide (-CONH-) |

| ~1650 | Strong | C=O Stretch (Amide I Band) | Secondary Amide (-CONH-) |

| ~1540 | Medium | N-H Bend (Amide II Band) | Secondary Amide (-CONH-) |

| ~1100 | Strong | C-O-C Asymmetric Stretch | Ether (Tetrahydrofuran) |

Synthesis and Final Confirmation

-

HRMS and Elemental Analysis collaboratively confirm the elemental formula is C₁₁H₁₄N₂O₂.

-

FTIR confirms the presence of the requisite amine, amide, and ether functional groups.

-

¹H and ¹³C NMR provide the correct count and type of proton and carbon environments.

-

COSY and HSQC map the direct connections within the phenyl and tetrahydrofuran fragments.

-

HMBC provides the ultimate, unambiguous proof, stitching the fragments together across the amide bond.

This orthogonal, self-validating workflow ensures the highest degree of confidence in the final structure, providing a solid foundation for any subsequent research, development, or regulatory activities.

References

-

Parveen, S. et al. (2020). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 747955, N-(4-hydroxyphenyl)furan-2-carboxamide. Available at: [Link]

-

Roberts, J.D., & Caserio, M.C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

-

JoVE (2023). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

OpenStax (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

-

Gao, S. et al. (2015). Using FTIR spectroscopy to study the phase transitions of poly(N-isopropylacrylamide) in tetrahydrofuran-d 8/D2O. ResearchGate. Available at: [Link]

-

Grdadolnik, J. (2002). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 26, 511-513. Available at: [Link]

-

Wójcik, M. et al. (2014). Hydration of tetrahydrofuran derived from FTIR spectroscopy. ResearchGate. Available at: [Link]

-

Reichert, W.M. et al. (1995). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. Available at: [Link]

Sources

- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sourcing Starting Materials for N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing the necessary starting materials for the synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and a reliable supply of its precursors is crucial for seamless research and development.

Introduction

This compound serves as a critical building block in medicinal chemistry. Its structural motif, featuring a tetrahydrofuran ring coupled to an aminophenyl group via an amide linkage, is found in several biologically active molecules. The efficient synthesis of this intermediate is paramount, beginning with the strategic sourcing of high-quality starting materials. This guide will delve into the primary synthetic routes and the procurement of the requisite precursors.

Strategic Sourcing of Primary Starting Materials

The synthesis of this compound predominantly involves the coupling of a tetrahydrofuran-2-carboxylic acid derivative with a protected or masked aniline derivative, followed by a final deprotection or reduction step. The two principal starting materials are therefore:

-

Tetrahydrofuran-2-carboxylic acid (or its activated form)

-

p-Nitroaniline (or a related p-substituted aniline)

A two-step synthetic approach is commonly employed, starting with the amide coupling of tetrahydrofuran-2-carboxylic acid and p-nitroaniline, followed by the reduction of the nitro group to an amine.[1]

Commercial Availability of Starting Materials

A thorough understanding of the commercial landscape for these precursors is essential for project planning and budgeting.

| Starting Material | CAS Number | Key Suppliers | Purity Levels | Notes |

| Tetrahydrofuran-2-carboxylic acid | 16874-33-2 | TCI America, Sigma-Aldrich, BLD Pharm | >98% | Available as a racemic mixture and as individual enantiomers (R and S forms).[2][3][4][5][6] The choice of stereoisomer is critical for the synthesis of chiral target molecules. |

| p-Nitroaniline | 100-01-6 | Thermo Scientific Chemicals, Sigma-Aldrich, Carl ROTH | >99% | A widely available and cost-effective reagent.[7][8][9][10] Various suppliers in different regions, including IndiaMART, offer this chemical in bulk quantities.[11] |

Synthetic Methodologies and Experimental Protocols

The most direct and widely adopted synthetic route involves two key transformations: amide bond formation and nitro group reduction.

Caption: Synthetic workflow for this compound.

The formation of the amide bond is a critical step that can be achieved through several methods.[12][13] The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Method A: Acyl Chloride Formation

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Protocol:

-

Activation of Tetrahydrofuran-2-carboxylic acid:

-

To a solution of tetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., dichloromethane (DCM) or toluene), add thionyl chloride (SOCl₂) dropwise at 0°C.

-

The reaction mixture is then typically refluxed for 2-3 hours to ensure complete formation of tetrahydrofuran-2-carbonyl chloride.[1]

-

The excess SOCl₂ and solvent are removed under reduced pressure.

-

-

Amide Coupling:

-

The resulting acyl chloride is dissolved in a dry, aprotic solvent like DCM.

-

This solution is added dropwise to a cooled (0°C) solution of p-nitroaniline and a base (e.g., triethylamine or pyridine) in DCM.

-

The reaction is typically stirred at room temperature for several hours to overnight.[1]

-

Upon completion, the reaction mixture is washed with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

-

Causality behind Experimental Choices:

-

Thionyl Chloride: Used to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, facilitating nucleophilic attack by the amine.

-

Base (Triethylamine/Pyridine): Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the carboxylic acid and reduce the yield of the desired amide.

The final step is the reduction of the nitro group to the corresponding primary amine. Several methods are available for this transformation.[14][15][16][17]

Method A: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

Protocol:

-

Dissolve N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Causality behind Experimental Choices:

-

Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for the hydrogenation of various functional groups, including nitro groups.

-

Hydrogen Gas: The reducing agent that, in the presence of the catalyst, selectively reduces the nitro group to an amine.

Method B: Metal-Acid Reduction

This is a classical and often cost-effective alternative to catalytic hydrogenation.

Protocol:

-

Suspend N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide in a mixture of a protic solvent (e.g., ethanol or water) and an acid (e.g., hydrochloric acid or acetic acid).

-

Add a metal such as iron (Fe), tin (Sn), or zinc (Zn) powder in portions.[14]

-

The reaction mixture is typically heated to facilitate the reduction.

-

After the reaction is complete, the mixture is cooled and filtered to remove the metal salts.

-

The filtrate is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Metal (Fe, Sn, or Zn): Acts as the reducing agent, transferring electrons to the nitro group in an acidic medium.

-

Acid (HCl or Acetic Acid): Provides the protons necessary for the reduction process.

Purification and Characterization

The final product, this compound, should be thoroughly purified and characterized to ensure it meets the required specifications for subsequent synthetic steps.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the aromatic protons of the p-substituted benzene ring, the amide proton, the amine protons, and the aliphatic protons of the tetrahydrofuran ring. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tetrahydrofuran ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion

The successful synthesis of this compound hinges on the careful selection and sourcing of high-quality starting materials. Tetrahydrofuran-2-carboxylic acid and p-nitroaniline are readily available from multiple commercial suppliers. The synthetic route, involving amide coupling followed by nitro group reduction, is robust and well-documented. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Tetrahydrofuran-2-carboxylic Acid, 25g, Each. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Nitroaniline, 1 kg, CAS No. 100-01-6. Retrieved from [Link]

-

IndiaMART. (n.d.). Para Nitro Aniline, 4-Nitroaniline Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 133-141. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. Tetrahydrofuran-2-carboxylic Acid 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 16874-33-2|Tetrahydrofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]

- 7. 4-Nitroaniline, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-Nitroaniline, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 4-Nitroaniline = 99 100-01-6 [sigmaaldrich.com]

- 10. 4-Nitroaniline, 1 kg, CAS No. 100-01-6 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 11. m.indiamart.com [m.indiamart.com]

- 12. hepatochem.com [hepatochem.com]

- 13. growingscience.com [growingscience.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 17. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

Synthesis of "N-(4-aminophenyl)tetrahydrofuran-2-carboxamide" from tetrahydrofuran-2-carboxylic acid

A Comprehensive Technical Guide to the Synthesis of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for this compound, a key intermediate in the development of modern pharmaceuticals. The synthesis commences from tetrahydrofuran-2-carboxylic acid and strategically employs a protected aniline derivative to ensure high chemoselectivity and yield. The core of this process revolves around two pivotal steps: the formation of an amide bond via an activated carboxylic acid intermediate and the subsequent deprotection through catalytic hydrogenation. This document elucidates the causal reasoning behind the selection of reagents, reaction conditions, and analytical validation, offering researchers and drug development professionals a comprehensive framework for both laboratory-scale synthesis and considerations for scale-up.

Introduction

Significance of the Target Molecule

This compound is a molecule of significant interest within the pharmaceutical industry. It serves as a crucial building block, or key intermediate, in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a precursor in the synthesis of Apixaban, a potent and selective direct Factor Xa inhibitor used as an anticoagulant for the prevention of venous thromboembolism.[1][2][3] The structural motif of a substituted aminophenyl group coupled with a cyclic ether carboxamide is pivotal for the biological activity of these therapeutic agents. Therefore, a reliable and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical supply chain.

The Synthetic Challenge: Amide Bond Formation & Chemoselectivity

The central transformation in this synthesis is the formation of an amide bond—one of the most fundamental and frequently performed reactions in medicinal chemistry.[4] However, the direct condensation of a carboxylic acid (tetrahydrofuran-2-carboxylic acid) and an amine is thermodynamically unfavorable and typically requires harsh conditions, leading to low yields and potential side reactions.[5][6] The primary challenge is the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, thereby facilitating nucleophilic attack by the amine.[7][8]

A second critical challenge arises from the difunctional nature of the desired amine, p-phenylenediamine. This molecule possesses two nucleophilic amino groups. A direct reaction with an activated tetrahydrofuran-2-carboxylic acid would likely result in a mixture of mono-acylated product, di-acylated byproduct, and polymerization, making purification difficult and significantly reducing the yield of the target molecule. To overcome this, a protecting group strategy is essential. By temporarily masking one of the amino groups, the reaction can be directed to occur at a single, specific site. A common and effective approach is to use 4-nitroaniline, where the nitro group serves as a precursor to the amine, which can be revealed in the final step of the synthesis.[1][9][10]

Strategic Analysis of the Synthesis

The Chosen Synthetic Pathway: A Two-Step Approach

The synthesis is strategically designed in two main stages to maximize yield and purity. This approach addresses the challenges of both carboxylic acid activation and amine chemoselectivity.

-

Amide Coupling: Activation of tetrahydrofuran-2-carboxylic acid followed by its reaction with 4-nitroaniline to form the stable intermediate, N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide.

-

Nitro Group Reduction: Selective reduction of the nitro group on the intermediate to yield the final product, this compound.

This pathway is advantageous because the intermediate is typically a stable, crystalline solid that can be easily purified, ensuring that high-purity material is carried into the final, critical reduction step.

Rationale for Carboxylic Acid Activation: The Acyl Chloride Method

While numerous methods exist for activating carboxylic acids, conversion to an acyl chloride is a classic, cost-effective, and highly efficient strategy.[7][11] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.

-

Expertise & Causality: Thionyl chloride is often preferred for this transformation because it reacts with the carboxylic acid to form the desired acyl chloride along with gaseous byproducts (SO₂ and HCl).[9] This is highly advantageous as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the work-up procedure. The resulting acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with the amine.

An alternative, often employed in more sensitive or complex molecular settings, involves the use of "coupling reagents." These reagents, such as carbodiimides (DCC, EDC) or phosphonium/uronium salts (PyBOP, HBTU, HATU), activate the carboxylic acid in situ to form a reactive species like an O-acylisourea or an active ester.[12][13][14] While these methods are often milder, they are generally more expensive and generate stoichiometric byproducts that must be removed through purification. For the synthesis of this particular intermediate, the acyl chloride route represents a more atom-economical and industrially viable choice.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide (Intermediate)

This procedure details the formation of the amide bond via the acyl chloride intermediate.

Protocol:

-

Activation (Acyl Chloride Formation):

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add tetrahydrofuran-2-carboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. The excess is used to ensure complete conversion.[9]

-

Gently heat the mixture to 50-60 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent side reactions in the subsequent step. The crude tetrahydrofuran-2-carbonyl chloride is typically used directly without further purification.

-

-

Coupling (Amide Formation):

-

In a separate flask, dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] The base is essential to neutralize the HCl that is formed during the coupling reaction, preventing the protonation of the 4-nitroaniline's amino group, which would render it non-nucleophilic.[15]

-

Cool the solution of 4-nitroaniline to 0-5 °C using an ice bath. This is done to control the exothermicity of the reaction and minimize potential side reactions.

-

Dissolve the crude tetrahydrofuran-2-carbonyl chloride from the previous step in a small amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cooled 4-nitroaniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide as a solid.

-

Step 2: Synthesis of this compound (Target Molecule)

This procedure describes the reduction of the nitro group to the primary amine.

Protocol:

-

Catalytic Hydrogenation:

-

To a hydrogenation vessel, add the N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide intermediate (1.0 eq) and a suitable solvent, typically methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).[9] Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂). (Safety Note: Hydrogen is highly flammable; all operations must be conducted in a well-ventilated fume hood away from ignition sources).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Monitor the reaction progress by the uptake of hydrogen or by TLC/HPLC analysis. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is critical as palladium residues are undesirable in pharmaceutical intermediates. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization to yield this compound as a clean solid.

-

Process Data and Characterization

Summary of Quantitative Data

The following table summarizes typical experimental parameters and expected outcomes for the described synthesis.

| Parameter | Step 1: Amide Coupling | Step 2: Nitro Reduction |

| Key Reagents | Tetrahydrofuran-2-carboxylic acid, SOCl₂, 4-nitroaniline, TEA | N-(4-nitrophenyl)tetrahydrofuran-2-carboxamide, H₂, 10% Pd/C |

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours | 2 - 6 hours |

| Typical Yield | 85 - 95% | 90 - 98% |

| Purity (Post-Purification) | >98% (HPLC) | >99% (HPLC) |

Analytical Characterization

The identity and purity of the intermediate and final product must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mechanistic Insights & Workflow Visualization

Reaction Mechanism: Acyl Chloride Amidation

The mechanism involves a two-step nucleophilic acyl substitution. First, the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base (TEA) then deprotonates the resulting ammonium ion to yield the neutral amide product.

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Overall Synthetic Workflow

The entire process can be visualized as a linear sequence from starting materials to the final, purified product, highlighting the key transformations and stages.

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

This guide outlines a scientifically sound, efficient, and logical two-step synthesis for this compound from readily available starting materials. The strategic use of 4-nitroaniline effectively circumvents the chemoselectivity issues associated with p-phenylenediamine. The conversion of tetrahydrofuran-2-carboxylic acid to its acyl chloride provides a highly reactive intermediate, ensuring a high-yielding amidation reaction. The final catalytic hydrogenation step is a clean and effective method for deprotection, yielding the target molecule in high purity. This robust methodology is well-suited for laboratory synthesis and provides a solid foundation for process optimization and industrial-scale production for pharmaceutical applications.

References

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

- CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.

-

Cassarà, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

-

Jayanthi, A., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antioxidant, antibacterial and antifungal activities. Biomedicine. [Link]

- TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.

-

Abdel-Aziz, A. A.-M., et al. (2018). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

- CN103923079A - Preparation method of apixaban intermediate.

-

Gomez, C., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Povarov, L., et al. (2016). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC - NIH. [Link]

-

Amide synthesis by acylation . Organic Chemistry Portal. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]

-

An alternative synthetic strategy to construct apixaban analogues . Arkat USA. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]

- DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.

-

Synthesis, structure, and reactivity of the 2,3- and 3,4-N-phenyl imides and the 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid . ResearchGate. [Link]

-

Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub. [Link]

-

PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF . European Patent Office. [Link]

-

Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4 . ResearchGate. [Link]

-

Direct amide formation from unactivated carboxylic acids and amines . The Royal Society of Chemistry. [Link]

-

Recent development of peptide coupling reagents in organic synthesis . Royal Society of Chemistry. [Link]

- US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.

-

Amide formation from carboxylic acid derivatives . Khan Academy - YouTube. [Link]

-

Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties . American Chemical Society. [Link]

-

Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]

Sources

- 1. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 11. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]

- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 13. 肽偶联剂选择指南 [sigmaaldrich.com]

- 14. bachem.com [bachem.com]

- 15. youtube.com [youtube.com]

In Silico Screening of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide Derivatives: A Strategic Workflow for Hit Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-aminophenyl)tetrahydrofuran-2-carboxamide scaffold represents a promising starting point for the discovery of novel therapeutic agents, given the established biological activities of related furan and carboxamide-containing molecules, which range from antibacterial to anticancer efficacy.[1][2][3] This technical guide provides a comprehensive, field-proven workflow for the in silico screening of virtual libraries derived from this core structure. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind each decision point in the screening cascade, establishing a self-validating system for identifying high-quality hit compounds. We will detail a hierarchical screening protocol encompassing target selection, library preparation, molecular docking, ADMET filtering, and molecular dynamics simulations, providing both the "how" and the "why" to empower researchers in their drug discovery efforts.

Strategic Foundation: Target Selection

The success of any screening campaign, virtual or otherwise, is contingent upon the selection of a relevant and validated biological target. The chemical architecture of our core scaffold provides crucial clues. Furan-based derivatives have demonstrated significant cytotoxic activity, while N-phenylbenzamide analogues have been explored as inhibitors of epigenetic targets like DNA methyltransferases (DNMTs).[2][4] Furthermore, N-(4-aminophenyl)-substituted benzamides have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[5]

For the purpose of this guide, we will proceed with VEGFR-2 as our designated target. Its critical role in tumor angiogenesis makes it a high-value target in oncology, and the existing literature provides a strong rationale for exploring novel carboxamide derivatives as potential inhibitors.[5]

Protocol 1.1: Target Acquisition and Validation

-

Obtain Crystal Structure: Download the 3D crystal structure of human VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). An appropriate entry is PDB ID: 2OH4. This provides an experimentally validated binding pocket.

-

Structural Analysis: Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), analyze the co-crystallized ligand's interactions within the active site. Identify key hydrogen bonds, hydrophobic interactions, and salt bridges. This analysis is foundational for validating the subsequent docking protocol. The docking software must be able to replicate this known binding mode (a process known as redocking).

The Virtual Compound Library: Design and Preparation

Our goal is to explore the chemical space around the this compound core. This is achieved by creating a virtual library of derivatives through combinatorial enumeration of substituents at chemically tractable positions.

Protocol 2.1: Derivative Library Generation

-

Define Modification Points: Identify positions on the core scaffold for chemical modification. For our scaffold, logical points are the amine group of the aminophenyl ring and available positions on the tetrahydrofuran ring.

-